molecular formula C12H7NO2S B8351699 1-(3-Thienyl)-1H-indole-2,3-dione

1-(3-Thienyl)-1H-indole-2,3-dione

Cat. No. B8351699
M. Wt: 229.26 g/mol
InChI Key: LVOWFWVRAPVYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198313B2

Procedure details

Copper(II) acetate monohydrate (4.25 g, 23.4 mmol) was heated at reflux in acetic anhydride (30 mL) for 2 h. The mixture was filtered and washed with anhydrous ether (500 mL). The solid was dried in vacuo at 55° C. for 16 h. Dichloromethane (1 mL) was added to a mixture of copper(II) acetate (62 mg, 0.34 mmol), isatin (50 mg, 0.34 mmol), and thiophene-3-boronic acid (87 mg, 0.68 mmol), followed by triethylamine (0.10 mL, 0.68 mmol) under argon. The resulting solution was stirred for 16 h at room temperature. The reaction mixture was then recharged with 0.10 mmol copper(II) acetate, 0.10 mmol of 3-thiophene boronic acid, and 1 drop of triethylamine, and the mixture was heated at 50° C. for 6 h. The crude material was purified by preparative TLC using 3:97 methanol in chloroform as the eluent, giving the desired product as a yellow solid (25 mg, 0.11 mmol, 33%). 1H NMR (400 MHz): δ 7.70 (d, J=7.5, 1H), 7.58 (t, J=7.8, 1H), 7.50 (d, J=5.1, 1H), 7.48 (s, 1H), 7.24 (d, J=5.1, 1H), 7.18 (t, J=7.51, 1H), 7.05 (d, J=8.0, 1H).
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
reactant
Reaction Step Two
Quantity
62 mg
Type
catalyst
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mmol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
4.25 g
Type
catalyst
Reaction Step Seven
Yield
33%

Identifiers

REACTION_CXSMILES
ClCCl.[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6].[S:15]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16]1.C(N(CC)CC)C>C(OC(=O)C)(=O)C.C(N(CC)CC)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[S:15]1[CH:19]=[CH:18][C:17]([N:4]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:7](=[O:8])[C:5]2=[O:6])=[CH:16]1 |f:6.7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
50 mg
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
87 mg
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Name
Quantity
62 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.1 mmol
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
4.25 g
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with anhydrous ether (500 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at 55° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° C. for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The crude material was purified by preparative TLC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C=C(C=C1)N1C(C(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.11 mmol
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.